molecular formula C17H10F4 B11837319 1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11837319
M. Wt: 290.25 g/mol
InChI Key: HSPGNYFYOLYBJH-UHFFFAOYSA-N
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Description

1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another hydrogen atom is replaced by a 3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene can be synthesized through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The aromatic rings can be reduced to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce ketones or alcohols.

Scientific Research Applications

1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of fluorine-containing compounds.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

    Medicine: Research into its potential as a diagnostic agent in medical imaging, particularly in positron emission tomography (PET) scans, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the electronic properties of the molecule, making it more reactive or selective in certain reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenyl)naphthalene
  • 1-Fluoro-3-(trifluoromethyl)phenyl)naphthalene
  • 2-Chloro-3-(trifluoromethyl)phenyl)naphthalene

Uniqueness

1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of both electron-withdrawing groups can enhance the compound’s stability and reactivity in certain chemical environments, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-2-[3-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-16-14-7-2-1-4-11(14)8-9-15(16)12-5-3-6-13(10-12)17(19,20)21/h1-10H

InChI Key

HSPGNYFYOLYBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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